

Preclinical Pharmacokinetics of JNJ-38877618: A Technical Guide

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Compound of Interest

Compound Name: JNJ-38877618

Cat. No.: B608213

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JNJ-38877618, also known as OMO-1, is a potent and highly selective, orally bioavailable inhibitor of the c-Met receptor tyrosine kinase.^{[1][2][3][4]} It has demonstrated significant anti-tumor activity in preclinical models of cancers with MET pathway alterations.^{[1][2][3][4]} While detailed preclinical pharmacokinetic parameters for **JNJ-38877618** are not extensively published in the public domain, valuable insights can be gleaned from available data and from studies on structurally related compounds. This guide provides a comprehensive overview of the known preclinical information for **JNJ-38877618** and a detailed analysis of a closely related compound, JNJ-38877605, to inform on potential metabolic pathways and toxicological considerations.

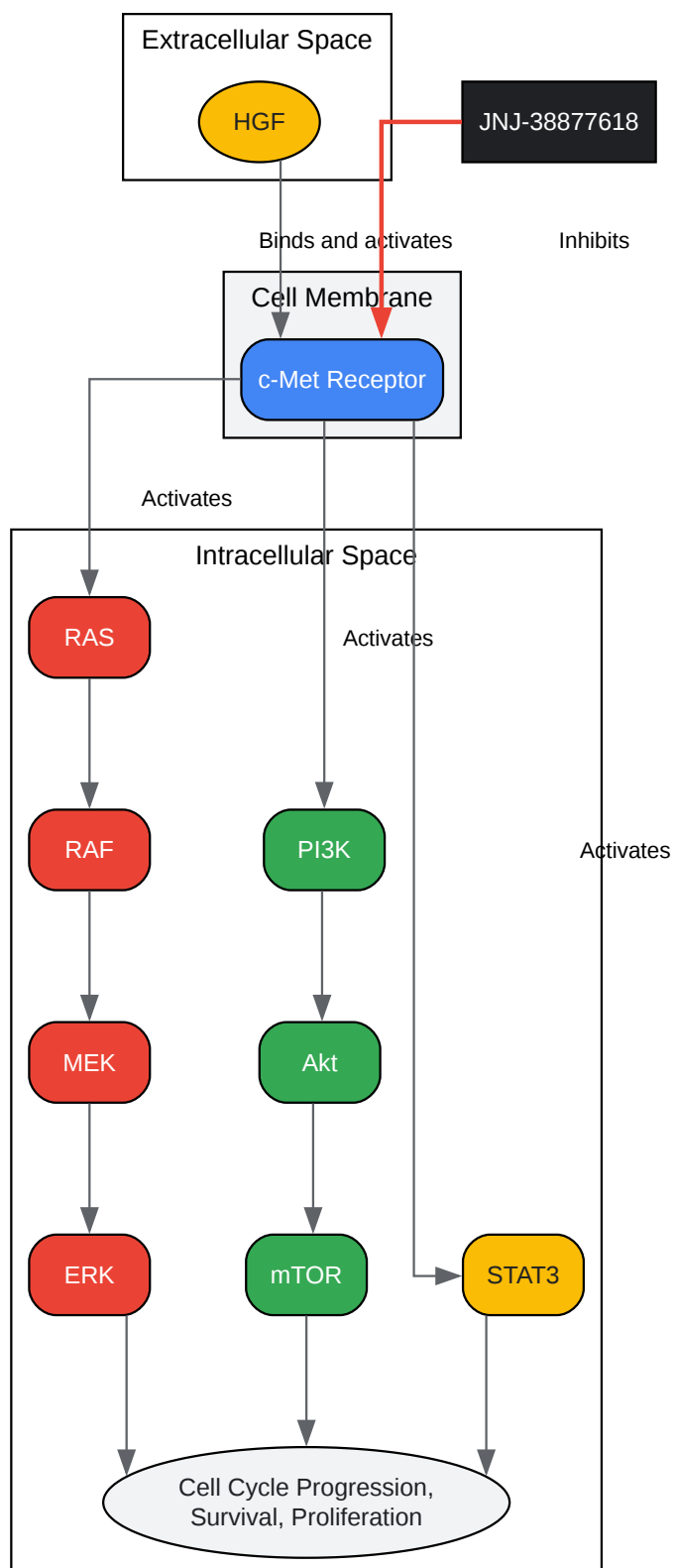
JNJ-38877618: Mechanism of Action and In Vivo Efficacy

JNJ-38877618 is an ATP-competitive inhibitor of c-Met kinase, with reported IC₅₀ values of 2 nM and 3 nM for the wild-type and M1268T mutant forms of the enzyme, respectively.^{[1][2][3][4][5][6]} The compound has a binding affinity (K_d) of 1.4 nM.^[1] In preclinical studies, **JNJ-38877618** has shown the ability to induce complete tumor growth inhibition in gastric, glioblastoma, and gastric cancer models.^{[1][2][3][4]}

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase is a key driver of cell proliferation, survival, and motility. Its signaling pathway is often dysregulated in cancer. The following diagram illustrates the

simplified c-Met signaling pathway targeted by **JNJ-38877618**.



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Simplified c-Met signaling pathway inhibited by **JNJ-38877618**.

Insights from the Related Compound JNJ-38877605

A structurally similar c-Met inhibitor, JNJ-38877605, underwent phase I clinical development which was ultimately halted due to renal toxicity.^[7] The investigation into this toxicity provides a valuable case study on the metabolism and potential liabilities of this class of compounds.

Metabolism and Excretion of JNJ-38877605

In vitro and in vivo studies revealed species-specific differences in the metabolism of JNJ-38877605. The major metabolic pathways included demethylation, hydroxylation of the quinoline moiety, and glucuronidation.^[7]

Table 1: Major Metabolites of JNJ-38877605 and Involved Enzymes

Metabolite	Metabolic Reaction	Primary Enzyme Involved
M2	N-demethylation	Cytochrome P450 3A4 (CYP3A4)
M3	Hydroxylation of quinoline moiety	Aldehyde Oxidase
M5/M6	Hydroxylation of M2	Not specified
M10	Glucuronidation of M2	UGTs

Source:^[7]

Species-Specific Metabolism and Toxicity

Significant differences in metabolite profiles were observed between humans, rabbits, rats, and dogs. Humans and rabbits produced higher levels of the M3 and M5 metabolites, which were found to be insoluble and formed crystals in the kidneys, leading to toxicity.^[7] In contrast, these metabolites were much less abundant in rats and dogs, the species used in initial preclinical toxicology studies, which did not show renal toxicity.^[7]

Table 2: Interspecies Comparison of JNJ-38877605 Metabolite Formation

Species	Key Metabolic Observation	Renal Toxicity Observed
Human	High levels of M3 and M5 metabolites; M10 is a major metabolite.	Yes
Rabbit	Metabolite profile similar to humans; significant formation of M10.	Yes
Rat	Low abundance of M3 and M5.	No
Dog	Low abundance of M3 and M5.	No

Source:[7]

This highlights the critical role of aldehyde oxidase in the formation of the toxic metabolites and the importance of selecting appropriate animal models for toxicology studies that are metabolically more similar to humans.

Experimental Protocols

The following methodologies were employed in the investigation of JNJ-38877605 and are representative of preclinical ADME studies.

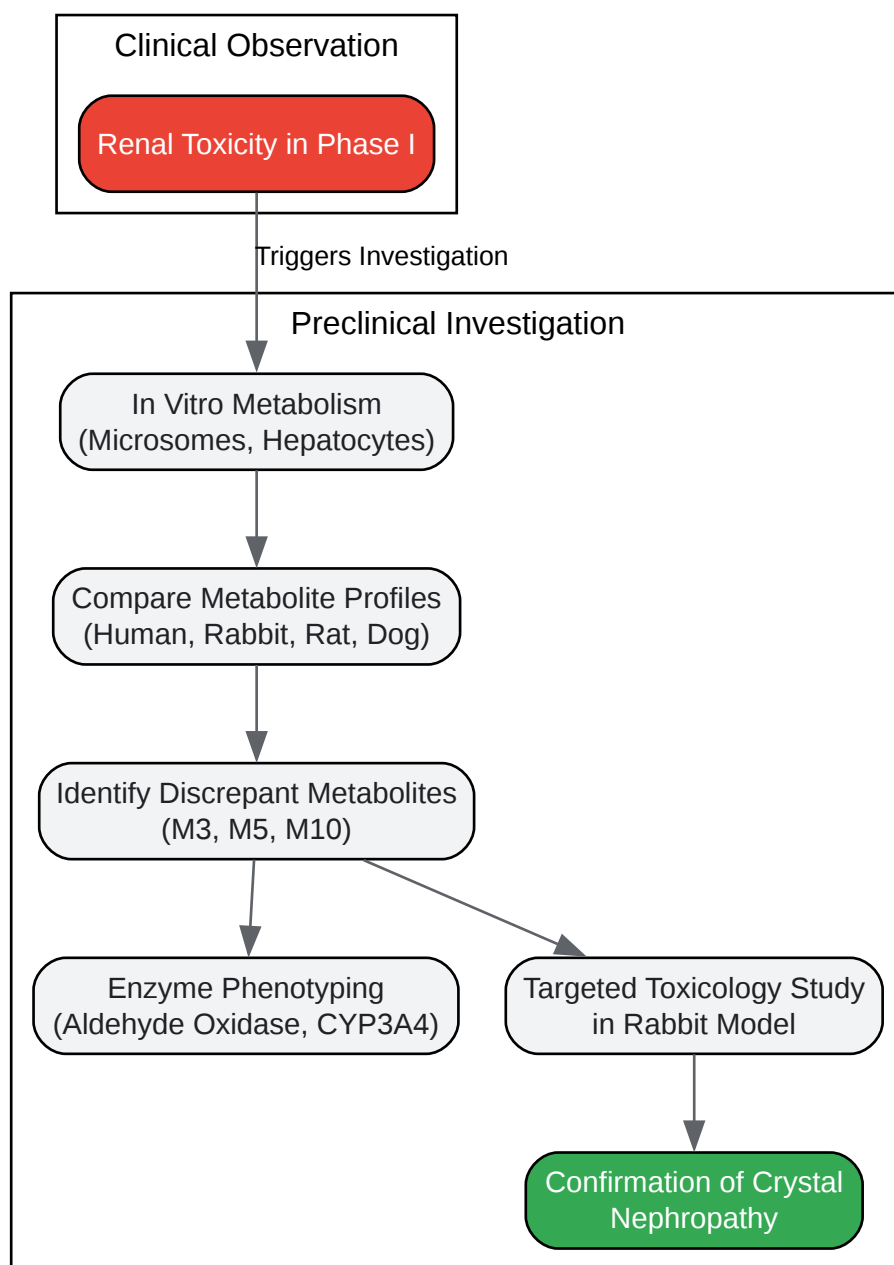
In Vitro Metabolism

- Incubation: JNJ-38877605 was incubated with liver microsomes and supernatant fractions (12000xg) from humans, rats, dogs, and rabbits to identify metabolites.[7]
- Enzyme Identification: Specific chemical inhibitors were used to identify the enzymes responsible for metabolite formation. Quercetin was used to inhibit aldehyde oxidase, and 1-aminobenzotriazole was used as a general cytochrome P450 inhibitor.[7]
- Analysis: Metabolites were identified and quantified using Liquid Chromatography-Mass Spectrometry (LC/MS-MS).[7]

In Vivo Studies

- **Mass Balance:** Mass balance studies were conducted in rats, dogs, and rabbits to determine the routes of excretion of JNJ-38877605 and its metabolites.[\[7\]](#)
- **Plasma Profiling:** Plasma concentrations of the parent drug and its metabolites were measured over time in different species to determine their pharmacokinetic profiles.[\[7\]](#)
- **Toxicology Studies:** Additional toxicology studies were performed in rabbits, which were identified as a more relevant species for predicting human toxicity due to similar metabolic profiles.[\[7\]](#)

The workflow for investigating the species-specific toxicity is outlined in the diagram below.



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Workflow for investigating species-specific metabolic toxicity.

Conclusion

While specific preclinical pharmacokinetic data for **JNJ-38877618** remains limited in publicly accessible literature, its characterization as a potent, orally bioavailable c-Met inhibitor with in vivo efficacy is established. The detailed investigation of the structurally related compound JNJ-

38877605 provides crucial insights for the development of **JNJ-38877618** and other quinoline-based kinase inhibitors. The key takeaway is the potential for species-specific metabolism, driven by enzymes such as aldehyde oxidase, to produce insoluble and toxic metabolites. This underscores the necessity of comprehensive metabolic profiling in multiple preclinical species, including those known to better reflect human metabolism, to de-risk clinical development. A mention of a favorable preclinical toxicity profile for **JNJ-38877618** suggests these considerations may have been addressed in its development.[2][3][8]

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